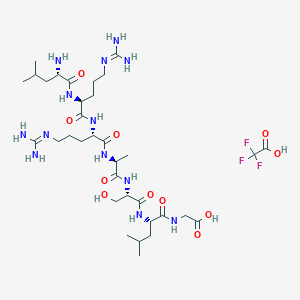
Kemptide TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kemptide TFA is a synthetic heptapeptide with the sequence LRRASLG, which acts as a substrate for cyclic adenosine monophosphate-dependent protein kinase (PKA). It is commonly used in biochemical research to study kinase activity and inhibition. The compound is often provided as a trifluoroacetic acid (TFA) salt to enhance its stability and solubility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Kemptide TFA is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using a deprotecting agent like piperidine.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is lyophilized to obtain a stable, dry powder .
Analyse Chemischer Reaktionen
Types of Reactions
Kemptide TFA primarily undergoes phosphorylation reactions, where a phosphate group is added to the serine residue by protein kinase A. This phosphorylation is crucial for studying kinase activity and inhibition .
Common Reagents and Conditions
Reagents: Adenosine triphosphate (ATP), magnesium ions (Mg²⁺), and protein kinase A.
Major Products
The major product of the phosphorylation reaction is phospho-Kemptide, where the serine residue is phosphorylated. This product is used to study the activity and inhibition of protein kinase A .
Wissenschaftliche Forschungsanwendungen
Kemptide TFA is widely used in various scientific research fields:
Chemistry: It serves as a model substrate for studying enzyme kinetics and phosphorylation mechanisms.
Biology: It is used to investigate cellular signaling pathways involving protein kinase A.
Medicine: Research on this compound contributes to understanding diseases related to kinase dysregulation, such as cancer and cardiovascular diseases.
Industry: It is employed in the development of kinase inhibitors, which are potential therapeutic agents
Wirkmechanismus
Kemptide TFA exerts its effects through phosphorylation by protein kinase A. The mechanism involves the transfer of the γ-phosphoryl group from ATP to the serine residue of Kemptide. Aspartate 166 in protein kinase A acts as a base catalyst, abstracting a proton from the serine hydroxyl group, facilitating the nucleophilic attack on the γ-phosphoryl group of ATP. This results in the formation of phospho-Kemptide and adenosine diphosphate (ADP) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leupeptin: A tripeptide that inhibits serine and cysteine proteases.
Pepstatin: A pentapeptide that inhibits aspartic proteases.
Angiotensin II: An octapeptide involved in blood pressure regulation.
Uniqueness
Kemptide TFA is unique due to its specific role as a substrate for cyclic adenosine monophosphate-dependent protein kinase. Unlike other peptides, it is specifically designed to study the phosphorylation activity of this kinase, making it a valuable tool in biochemical research .
Eigenschaften
Molekularformel |
C34H62F3N13O11 |
|---|---|
Molekulargewicht |
885.9 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H61N13O9.C2HF3O2/c1-16(2)12-19(33)26(50)42-21(9-7-11-39-32(36)37)29(53)43-20(8-6-10-38-31(34)35)28(52)41-18(5)25(49)45-23(15-46)30(54)44-22(13-17(3)4)27(51)40-14-24(47)48;3-2(4,5)1(6)7/h16-23,46H,6-15,33H2,1-5H3,(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,44,54)(H,45,49)(H,47,48)(H4,34,35,38)(H4,36,37,39);(H,6,7)/t18-,19-,20-,21-,22-,23-;/m0./s1 |
InChI-Schlüssel |
YTHNQIOAEDPEJM-PXILYFGCSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,8,9,10-Tetraphenyl-1,3-diazatricyclo[5.1.1.1~3,5~]decan-6-one](/img/structure/B12467123.png)
![5,6-dimethyl-2-(pyridin-4-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12467131.png)
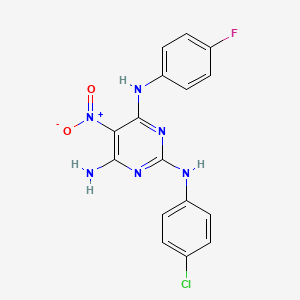
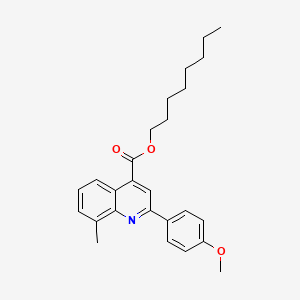
![(4-Bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone;but-2-enedioic acid](/img/structure/B12467155.png)
![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467159.png)
![N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B12467174.png)
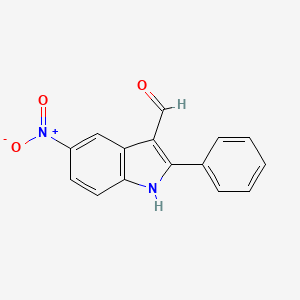
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12467185.png)
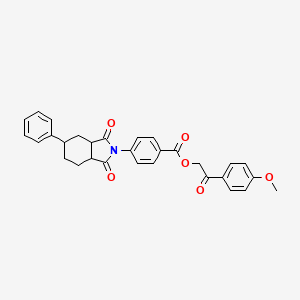
![4-tert-butylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12467220.png)

![N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12467229.png)
![disodium 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(phosphonooxy)methyl]oxolan-2-yl]-2,6-dioxo-1,8-dihydropurine-1,8-diide](/img/structure/B12467233.png)
